molecular formula C14H19NO3 B1316787 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde CAS No. 71760-44-6

4-(3-Morpholin-4-YL-propoxy)-benzaldehyde

Cat. No. B1316787
CAS RN: 71760-44-6
M. Wt: 249.3 g/mol
InChI Key: VQOGMXOCLIIIMA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “4-(3-Morpholin-4-YL-propoxy)-benzaldehyde” would likely feature a benzaldehyde core with a morpholine ring attached via a propoxy linker . The exact 3D conformation would depend on the specific substituents and their steric and electronic effects .


Physical And Chemical Properties Analysis

Based on the structure, “4-(3-Morpholin-4-YL-propoxy)-benzaldehyde” is likely to be a solid under standard conditions. It’s likely to have moderate water solubility due to the presence of the polar morpholine ring and aldehyde group .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research has been conducted on the synthesis and application of 4-(3-Morpholin-4-yl-propoxy)-benzaldehyde derivatives in the formation of complex organic structures. For example, Moshkin and Sosnovskikh (2013) explored the reaction of 5-aryloxazolidines with arylmagnesium bromides to create N-benzyl-β-hydroxyphenethylamines, which are precursors for 4-aryl-1,2,3,4-tetrahydroisoquinolines. These compounds have potential applications in the synthesis of alkaloid-like molecules (Moshkin & Sosnovskikh, 2013).

Spectroscopic and Theoretical Studies

Detailed spectroscopic and theoretical analyses of morpholine derivatives have been performed to understand their physicochemical properties. Priyanka et al. (2016) conducted combined experimental and theoretical studies on 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one, revealing insights into its structural and electronic characteristics through FTIR, UV-Vis, NMR spectra, and density functional theory (DFT) calculations (Priyanka, Srivastava, & Katiyar, 2016).

Catalytic Applications

Langdon et al. (2014) demonstrated the chemoselective catalysis of cross-benzoin reactions by morpholinone- and piperidinone-derived triazolium salts. These reactions are crucial for synthesizing benzoin compounds, which are valuable intermediates in organic synthesis (Langdon, Wilde, Thai, & Gravel, 2014).

Synthesis of Novel Compounds with Potential Biological Activities

The synthesis of novel compounds featuring the morpholine moiety and their potential biological activities have been extensively explored. For instance, Kurskova et al. (2021) synthesized derivatives of dihydropyridine with a morpholinium salt, indicating a method for creating compounds with potential biological applications (Kurskova, Dotsenko, Frolov, Aksenov, Aksenova, Krivokolysko, & Krivokolysko, 2021).

Antioxidant Activities

Gürsoy Kol et al. (2016) synthesized and characterized 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones, analyzing their potential antioxidant capacities in vitro, showcasing the role of morpholine derivatives in the development of antioxidant agents (Gürsoy Kol, Yüksek, Manap, & Tokalı, 2016).

Future Directions

The future directions for research on “4-(3-Morpholin-4-YL-propoxy)-benzaldehyde” would likely depend on its biological activity. If it shows promising activity against a particular disease target, it could be further optimized and studied in preclinical and clinical trials .

properties

IUPAC Name

4-(3-morpholin-4-ylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-12-13-2-4-14(5-3-13)18-9-1-6-15-7-10-17-11-8-15/h2-5,12H,1,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOGMXOCLIIIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40524932
Record name 4-[3-(Morpholin-4-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Morpholin-4-YL-propoxy)-benzaldehyde

CAS RN

71760-44-6
Record name 4-[3-(Morpholin-4-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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